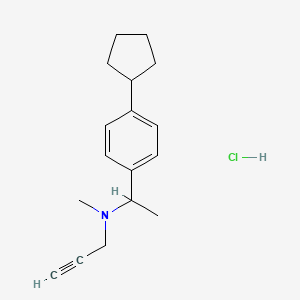
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propargylamine moiety, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multi-step reactions. One common method is the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is often catalyzed by transition metals such as copper or gold under mild conditions . The reaction conditions usually include a solvent-free environment or the use of green solvents to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, the use of automated systems can further optimize the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted propargylamines with various functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with molecular targets such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can prevent the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain. This action is particularly relevant in the treatment of neurodegenerative diseases like Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Pargyline: Another monoamine oxidase inhibitor with similar neuroprotective properties.
Rasagiline: A selective monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A compound with both monoamine oxidase inhibition and neuroprotective effects.
Uniqueness
N-Methyl-N-propargyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propargylamine moiety is particularly important for its activity as a monoamine oxidase inhibitor, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
80649-50-9 |
|---|---|
Fórmula molecular |
C17H24ClN |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C17H23N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h1,9-12,14,16H,5-8,13H2,2-3H3;1H |
Clave InChI |
CFVCGVBHNKYCTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


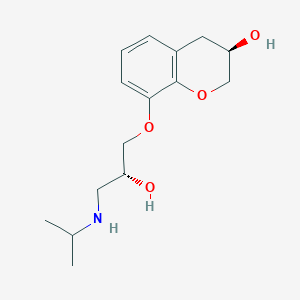

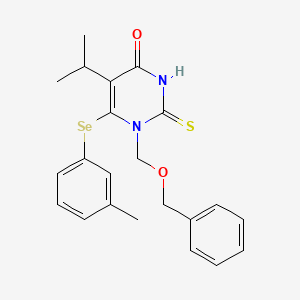
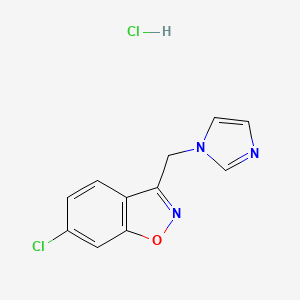
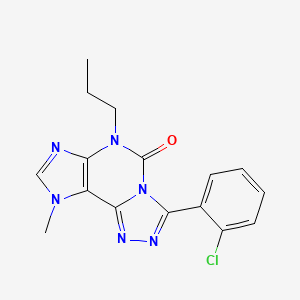
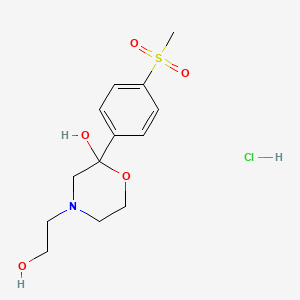
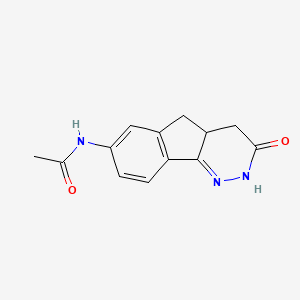
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)

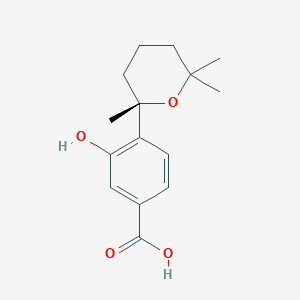
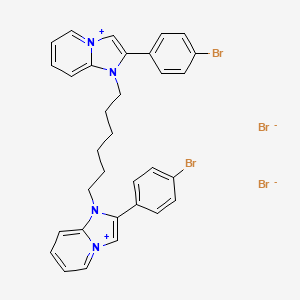
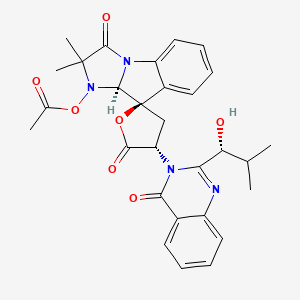
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
